Isobutyl acetate

Catalog No.
S590740
CAS No.
110-19-0
M.F
C6H12O2
CH3COOCH2CH(CH3)2
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyl acetate

CAS Number

110-19-0

Product Name

Isobutyl acetate

IUPAC Name

2-methylpropyl acetate

Molecular Formula

C6H12O2
CH3COOCH2CH(CH3)2
C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-5(2)4-8-6(3)7/h5H,4H2,1-3H3

InChI Key

GJRQTCIYDGXPES-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C

solubility

0.6 % at 77° F (NIOSH, 2016)
0.05 M
6.3 mg/mL at 25 °C
Miscible with ethanol, ether and methanol; soluble in acetone; slightly soluble in carbon tetrachloride
In water: 0.67 g/100 g at 20 °C
In water, 6300 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 0.67
(77°F): 0.6%

Synonyms

Acetic Acid Isobutyl Ester; 2-Methylpropyl Acetate; Isobutyl Acetate; NSC 8035; β-Methylpropyl Rthanoate

Canonical SMILES

CC(C)COC(=O)C

The exact mass of the compound Isobutyl acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.6 % at 77° f (niosh, 2016)0.05 m6.3 mg/ml at 25 °cmiscible with ethanol, ether and methanol; soluble in acetone; slightly soluble in carbon tetrachloridein water: 0.67 g/100 g at 20 °cin water, 6300 mg/l at 25 °c6.3 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 0.67(77°f): 0.6%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8035. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. It belongs to the ontological category of acetate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Isobutyl acetate is a medium-boiling, oxygenated aliphatic ester widely procured as a primary solvent in industrial coatings, adhesives, and chemical formulations. Functioning as a structural isomer of n-butyl acetate, it provides a well-defined Hansen Solubility Parameter profile (δD 15.1, δP 3.7, δH 6.3) that ensures complete miscibility with nitrocellulose, acrylics, and polyurethane resins [1]. From a procurement perspective, its primary value lies in its balanced volatility and favorable regulatory classification. It operates as a non-Hazardous Air Pollutant (non-HAP) with a low Maximum Incremental Reactivity (MIR), making it a critical baseline material for formulators transitioning away from heavily regulated ketones or slower-drying esters without sacrificing resin solvency .

Replacing isobutyl acetate with its closest ester analogs compromises either drying kinetics, regulatory compliance, or film integrity. Substituting with the industry-standard n-butyl acetate reduces the evaporation rate by approximately 30-40%, prolonging tack-free times and slowing production line throughput in OEM coatings [1]. Conversely, substituting with lighter esters like ethyl acetate accelerates evaporation too aggressively (Relative Evaporation Rate ~4.1), inducing rapid temperature drops at the coating surface that cause moisture condensation and subsequent resin blushing in humid environments [2]. Furthermore, generic substitution with n-butyl acetate increases the formulation's Maximum Incremental Reactivity (MIR) from 0.62 to 0.83 g O3/g VOC, which can push tightly optimized low-emission architectural or aerosol coatings out of compliance with strict regional air quality standards [3].

Accelerated Drying Kinetics via Relative Evaporation Rate

Isobutyl acetate demonstrates a significantly faster flash-off profile compared to the n-butyl acetate baseline. Under standard atmospheric conditions, isobutyl acetate exhibits a Relative Evaporation Rate (RER) of 1.4 to 1.7, whereas n-butyl acetate is fixed at the 1.0 benchmark[1]. This accelerated evaporation reduces the time required to achieve a tack-free state in applied films without crossing the threshold into the extreme volatility of ethyl acetate (RER 4.1), which risks moisture entrapment[2].

Evidence DimensionRelative Evaporation Rate (RER)
Target Compound Data1.4 - 1.7 (nBuAc = 1.0)
Comparator Or Baseline1.0 (n-Butyl acetate) / 4.1 (Ethyl acetate)
Quantified Difference40% to 70% faster evaporation than n-butyl acetate
ConditionsStandard ambient evaporation assay (nBuAc = 1.0 reference)

Procuring isobutyl acetate allows manufacturers to increase production line speeds and shorten drying cycles in industrial coatings without inducing the blushing defects associated with lighter esters.

Regulatory Compliance via Reduced Photochemical Reactivity

In the context of environmental regulation, isobutyl acetate provides a quantifiable reduction in ozone formation potential compared to its straight-chain isomer. According to the SAPRC-07 chemical mechanism used for CARB regulatory standards, isobutyl acetate possesses a Maximum Incremental Reactivity (MIR) value of 0.62 g O3/g VOC[1]. In contrast, n-butyl acetate registers a significantly higher MIR of 0.83 g O3/g VOC [2]. This 25% reduction in photochemical reactivity allows formulators to utilize higher solvent loadings while remaining under stringent regional VOC limits.

Evidence DimensionMaximum Incremental Reactivity (MIR)
Target Compound Data0.62 g O3/g VOC
Comparator Or Baseline0.83 g O3/g VOC (n-Butyl acetate)
Quantified Difference0.21 g O3/g VOC reduction (25.3% lower reactivity)
ConditionsSAPRC-07 mechanism, one-day box model scenarios for ambient ozone sensitivity

Selecting this compound prevents regulatory non-compliance in aerosol and architectural coatings bound by strict MIR-based emission caps.

Drop-In Solvency for HAP-Free Reformulation

Isobutyl acetate maintains the necessary thermodynamic affinity to replace heavily regulated solvents like Methyl Isobutyl Ketone (MIBK) without phase separation. The Hansen Solubility Parameters (HSP) for isobutyl acetate (δD 15.1, δP 3.7, δH 6.3) closely mirror the solvency profile required for nitrocellulose and acrylic resins[1]. Because isobutyl acetate is classified as a non-Hazardous Air Pollutant (non-HAP), it can directly replace MIBK (a listed HAP) in formulations, maintaining equivalent viscosity and resin dissolution metrics while eliminating the associated environmental reporting burdens .

Evidence DimensionHansen Solubility Parameters (HSP) & HAP Status
Target Compound DataδD 15.1, δP 3.7, δH 6.3 (Non-HAP)
Comparator Or BaselineMIBK (Listed HAP)
Quantified DifferenceEquivalent resin solvency with 100% elimination of HAP classification
ConditionsThermodynamic resin dissolution at 25°C

Provides a direct procurement pathway to de-risk supply chains and eliminate HAP reporting requirements without forcing a complete redesign of the resin system.

High-Throughput OEM Automotive and Wood Coatings

Isobutyl acetate is the targeted solvent choice for high-speed industrial coating lines where n-butyl acetate dries too slowly. By leveraging its 1.4-1.7 relative evaporation rate, manufacturers can shorten tack-free times and increase line speeds without triggering the moisture-induced blushing defects that occur when using highly volatile alternatives like ethyl acetate [1].

MIR-Compliant Aerosol and Architectural Formulations

In regions governed by strict California Air Resources Board (CARB) emission standards, isobutyl acetate is prioritized over n-butyl acetate. Its lower Maximum Incremental Reactivity (0.62 vs 0.83 g O3/g VOC) allows formulators to maintain the necessary ester solvent volume in the formulation without exceeding the regulatory ozone formation limits for the final product [2].

HAP-Free Polyurethane and Nitrocellulose Lacquers

For facilities seeking to eliminate Hazardous Air Pollutants (HAPs) from their inventory, isobutyl acetate serves as a direct drop-in replacement for Methyl Isobutyl Ketone (MIBK). Its matching Hansen Solubility Parameters ensure that polyurethane and nitrocellulose resins remain fully solvated at target viscosities, bypassing the need for complex multi-solvent reformulation .

Physical Description

Isobutyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 64°F. Less dense than water (6.2 lb / gal) and insoluble in water. Vapors are heavier than air .
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a fruity, floral odor.

Color/Form

Colorless liquid

XLogP3

1.8

Boiling Point

243.1 °F at 760 mm Hg (USCG, 1999)
116.5 °C
118 °C
243°F

Flash Point

62 °F (USCG, 1999)
18 °C (64 °F) (Closed cup)
85 °F (Open cup)
18 °C c.c.
64°F

Vapor Density

4.0 (Air = 1)
Relative vapor density (air = 1): 4.0

Density

0.871 at 68 °F (USCG, 1999)
d 0.87
0.8712 g/cu cm at 20 °C
Relative density (water = 1): 0.87
0.87

LogP

1.78 (LogP)
1.78
log Kow = 1.78
1.60

Odor

Fruit-like odor
Fruity, floral odor
FRUITY (CURRANT-PEAR), FLORAL (HYACINTH-ROSE) ODOR
SOLVENTY NAIL POLISH-LIKE ODOR

Melting Point

-142.8 °F (USCG, 1999)
-98.8 °C
Fp -98.85 °
-98.85°C
-99 °C
-145°F

UNII

7CR47FO6LF

GHS Hazard Statements

Aggregated GHS information provided by 2866 companies from 27 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 178 of 2866 companies. For more detailed information, please visit ECHA C&L website;
Of the 26 notification(s) provided by 2688 of 2866 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H336 (12.02%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

20.68 mm Hg (USCG, 1999)
17.83 mmHg
17.8 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 1.73
13 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

110-19-0

Wikipedia

Isobutyl acetate

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 3rd degree
Cosmetics -> Solvent

Methods of Manufacturing

Preparation from isobutyl alcohol plus acetic acid
Tischenko reaction of acetaldehyde with isobutyraldehyde yields a mixture of isobutyl acetate with ethyl acetate and isobutyl isobutyrate
Treating isobutanol with acetic acid in the presence of catalysts.

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Acetic acid, 2-methylpropyl ester: ACTIVE
In public use since the 1920s. Use in fragrances in the US amounts to approximately 5000 lb/y

Analytic Laboratory Methods

Method: NIOSH 1450, Issue 3; Procedure: gas chromatography with flame ionization; Analyte: isobutyl acetate; Matrix: air; Detection Limit: 0.9 ug/sample.
Method: OSHA 1009; Procedure: gas chromatography with flame ionization detector; Analyte: isobutyl acetate; Matrix: air; Detection Limit: 28.0 picograms.
A gas chromatographic method for the analysis of isobutyl acetate, consists of a stainless steel column, 3 m x 3 mm, packed with Chromosorb WHP (100/120 mesh) coated with 5% FFAP, with hydrogen-air flame ionization detection, and nitrogen as the carrier gas at a flow rate of 30 mL/min, is a NIOSH approved method. A sample injection volume of 5 uL is suggested, the column temperature is 70 °C and a detector temperature of 250 °C. This method has a detection limit of 0.02 mg/L and a relative standard deviation of 0.02, over a working range of 70-2100 mg/cu m for a 10 liter sample.

Storage Conditions

... MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMPOSE INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL WELL VENTILATED PLACE, OUT OF THE DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, AND SHOULD BE PERIODICALLY INSPECTED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED ...

Stability Shelf Life

Heat /contributes to instability/.

Dates

Last modified: 08-15-2023

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